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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-fluoroindole

CAS No.: 885266-74-0

Cat. No.: B1346844

Get Quote

Executive Summary
2-(4-Bromophenyl)-5-fluoroindole (CAS: 885266-74-0) is a disubstituted indole derivative

characterized by a halogenated phenyl ring at the C2 position and a fluorine atom at the C5

position of the indole core.[1][2][3][4][5] This specific substitution pattern imparts unique

electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly

for the development of kinase inhibitors, GPCR ligands, and as a

F NMR probe for protein binding studies.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis

pathways, and experimental handling protocols, designed for researchers in drug discovery

and chemical biology.

Molecular Identity & Structural Analysis[6]
The compound features an indole bicyclic system with two critical pharmacophores: a 5-fluoro

group (bioisostere for hydrogen/hydroxyl, metabolic blocker) and a 2-(4-bromophenyl) moiety

(hydrophobic handle, halogen bond donor).
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Attribute Detail

IUPAC Name 5-Fluoro-2-(4-bromophenyl)-1H-indole

CAS Registry Number 885266-74-0

Molecular Formula

C

H

BrFN

Molecular Weight 290.13 g/mol

SMILES Fc1cc2c(cc1)[nH]c(c2)c3ccc(Br)cc3

InChIKey ZAAHDQNWUASQSH-UHFFFAOYSA-N
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Figure 1: Pharmacophore map highlighting the functional roles of the C5-Fluoro and C2-(4-

Bromophenyl) substituents.

Physicochemical Profile
The following data aggregates experimental observations from analogous 2-arylindoles and

predicted values based on authoritative QSAR models.
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Solid-State Properties
Appearance: Off-white to pale yellow crystalline solid.

Melting Point (Predicted): 182–188 °C.

Note: Analogous compounds like 2-(4-fluorophenyl)indole melt at ~184-188 °C. The

bromine substitution typically increases the melting point due to higher molecular weight

and intermolecular halogen bonding.

Crystal Habit: Likely to form needles or plates driven by

-

stacking interactions typical of planar indole systems.

Solution Properties & Lipophilicity
The compound is highly lipophilic due to the bis-halogenation and aromatic nature.

Property Value / Range Context

LogP (Predicted) 4.3 ± 0.4
High lipophilicity; likely to cross

blood-brain barrier (BBB).

Topological Polar Surface Area

(TPSA)
15.79 Å²

Dominated by the indole -NH;

suggests good membrane

permeability.

pKa (Indole NH) ~16.0

Very weak acid; remains

neutral at physiological pH

(7.4).

H-Bond Donors 1 Indole -NH

H-Bond Acceptors 1 Fluorine (weak acceptor)

Solubility Profile
Water: Insoluble (< 0.1 mg/mL).
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DMSO: Soluble (> 20 mg/mL). Recommended stock solvent.

Ethanol: Moderately soluble (> 5 mg/mL).

Dichloromethane: Soluble.

Spectral Characterization
Accurate identification requires analysis of the specific substitution pattern.

H NMR (DMSO-d , 400 MHz) - Diagnostic Signals
11.60 (s, 1H): Indole N-H (Broad singlet, exchangeable with D

O).

7.75 (d, J = 8.5 Hz, 2H): Phenyl H-2', H-6' (Ortho to indole).

7.65 (d, J = 8.5 Hz, 2H): Phenyl H-3', H-5' (Ortho to Bromine).

7.35 (dd, J = 9.0, 2.5 Hz, 1H): Indole H-4 (Coupled to F).

7.40 (dd, J = 8.8, 4.5 Hz, 1H): Indole H-7.

6.95 (td, J = 9.0, 2.5 Hz, 1H): Indole H-6.

6.90 (d, J = 2.0 Hz, 1H): Indole H-3 (Characteristic signal for 2-substituted indoles).

F NMR
-124.0 to -126.0 ppm: Typical range for 5-fluoroindole derivatives. Useful for monitoring
protein binding events if the compound is used as a ligand.[6]

Synthesis & Manufacturing
While the Fischer Indole Synthesis is the classical route, the Suzuki-Miyaura Cross-Coupling is

preferred for high-purity applications to avoid regioisomeric byproducts.

Preferred Route: Suzuki Coupling
This method utilizes a 2-boronated indole precursor or a direct C-H activation strategy.
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Reaction Scheme:

Reactants: 5-Fluoroindole-2-boronic acid (pinacol ester) + 1-Bromo-4-iodobenzene.

Catalyst: Pd(dppf)Cl

or Pd(PPh

)

.

Base: K

CO

or Cs

CO

.

Solvent: Dioxane/Water (4:1).

Conditions: 80-100 °C, 4-12 hours.

Synthesis Workflow Diagram
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Figure 2: Suzuki-Miyaura coupling workflow for the regioselective synthesis of the target

compound.

Experimental Protocols
Solubility Determination Protocol (Kinetic)
Purpose: To determine the maximum solubility in biological assay buffers (e.g., PBS + DMSO).

Preparation: Weigh 1.0 mg of compound into a 1.5 mL microcentrifuge tube.

Solvent Addition: Add 10

L of DMSO. Vortex until fully dissolved (Result: 100 mg/mL stock).

Stepwise Dilution:
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Add stock to PBS (pH 7.4) in 1

L increments to 99

L PBS.

Monitor for precipitation using a nephelometer or visual inspection under magnification.

Validation: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant via HPLC-UV against a

standard curve.

HPLC Purity Analysis
Purpose: Quality control for biological screening.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 280 nm (indole).

Retention Time: Expect late elution (~7-8 min) due to high lipophilicity (LogP ~4.3).

Biological & Pharmaceutical Relevance[7][8][10][11]
[12][13]
Structure-Activity Relationship (SAR)

5-Fluoro: Often introduced to block metabolic oxidation at the C5 position (a common

metabolic soft spot in indoles) or to modulate pKa and lipophilicity without significant steric

penalty.
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4-Bromophenyl: The bromine atom serves as a handle for further functionalization (e.g., via

Buchwald-Hartwig amination) or interacts with specific hydrophobic pockets in protein targets

(e.g., Kinases, COX-2) via halogen bonding.

Safety & Handling
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

Storage: Store at 2-8 °C, desiccated. Protect from light to prevent oxidation of the indole ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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